![molecular formula C24H26N2O5 B2975331 1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid CAS No. 2137443-10-6](/img/structure/B2975331.png)
1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid
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Overview
Description
1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid, also known as Fmoc-L-3,4-diaminopiperidine- carboxylic acid, is an amino acid derivative that has gained significant attention in scientific research.
Mechanism of Action
The mechanism of action of 1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acidiaminopiperidine-carboxylic acid is not fully understood. However, it is believed to act as a substrate for enzymes, which cleave the peptide bond to release the active drug or imaging agent.
Biochemical and Physiological Effects:
1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acidiaminopiperidine-carboxylic acid has been shown to exhibit low toxicity and high stability in biological systems. It has been used in in vitro and in vivo studies to investigate the pharmacokinetics and pharmacodynamics of novel drugs. 1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acidiaminopiperidine-carboxylic acid has also been used as a tool to study protein-protein interactions and protein-ligand interactions.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acidiaminopiperidine-carboxylic acid in lab experiments include its high purity, stability, and low toxicity. However, the synthesis method is time-consuming and requires specialized equipment and expertise. The high cost of the starting materials and reagents is also a limitation for lab experiments.
Future Directions
For the use of 1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acidiaminopiperidine-carboxylic acid include the development of novel drugs and imaging agents, the use of peptide-based biosensors, and the optimization of the synthesis method.
Synthesis Methods
The synthesis of 1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acidiaminopiperidine-carboxylic acid involves multiple steps, including the protection of the amino group, carboxylic acid, and side chain functional groups. The final product is obtained by deprotection of the Fmoc group. The synthesis method has been optimized to ensure high yield and purity of the final product.
Scientific Research Applications
1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acidiaminopiperidine-carboxylic acid has been widely used in scientific research as a building block for the synthesis of peptides and peptidomimetics. It has been used in the development of novel drugs, including anticancer agents and antiviral agents. 1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acidiaminopiperidine-carboxylic acid has also been used in the development of peptide-based biosensors and imaging agents.
properties
IUPAC Name |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-15(22(27)26-12-6-7-16(13-26)23(28)29)25-24(30)31-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,15-16,21H,6-7,12-14H2,1H3,(H,25,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQNDNHOEVYVSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid |
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